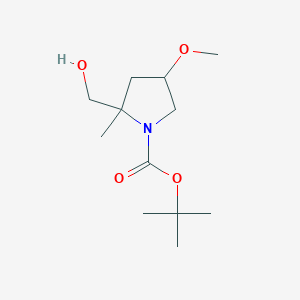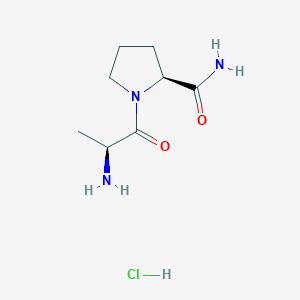
methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((tetrahydro-2H-pyran-4-yl)(2,2,2-trifluoroethyl)carbamoyl)benzoate, also known as MTFB, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. MTFB belongs to the class of carbamate derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
Synthesis Methodologies
One significant application area is the development of synthesis methodologies for pyran derivatives, which are valuable intermediates in organic chemistry. For example, tetra-methyl ammonium hydroxide has been employed as a catalyst for synthesizing various 4H-benzo[b]pyran derivatives, highlighting the importance of efficient catalysts in organic synthesis processes (Balalaie et al., 2007). Similarly, the research on the synthesis of p-aminobenzoic acid diamides based on 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxylic acid underlines the versatility of pyran derivatives in synthesizing complex organic molecules (Agekyan & Mkryan, 2015).
Materials Science
In materials science, the study of hydrogen-bonded supramolecular structures showcases the potential of pyran derivatives in designing novel materials. Research on three substituted 4-pyrazolylbenzoates demonstrates how hydrogen bonding can influence the assembly of molecules into complex structures, offering insights into the design of new materials with specific properties (Portilla et al., 2007).
Catalysis
The field of catalysis also benefits from the study of pyran derivatives. The organocatalytic synthesis of densely functionalized 4H-pyrans using bifunctional tetraethylammonium 2-(carbamoyl)benzoate highlights how catalysis can be leveraged for the efficient preparation of complex organic molecules, demonstrating the role of catalysts in facilitating green and sustainable chemical processes (Dekamin et al., 2016).
Propiedades
IUPAC Name |
methyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-23-15(22)12-4-2-11(3-5-12)14(21)20(10-16(17,18)19)13-6-8-24-9-7-13/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMREIWHWCIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)


![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2755069.png)
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)



![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2755078.png)

![N-[(2-methoxynaphthalen-1-yl)methyl]cyclopropanamine](/img/structure/B2755083.png)
